N-[2-(2-chlorophenoxy)ethyl]benzamide
Description
N-[2-(2-Chlorophenoxy)ethyl]benzamide is a benzamide derivative characterized by a 2-chlorophenoxyethyl chain attached to the benzamide core. This structure confers unique physicochemical properties, such as moderate lipophilicity and hydrogen-bonding capacity, which influence its biological interactions. Its structural motif is associated with diverse bioactivities, including antimicrobial, anticancer, and receptor-targeting effects, as observed in related benzamides.
Properties
IUPAC Name |
N-[2-(2-chlorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c16-13-8-4-5-9-14(13)19-11-10-17-15(18)12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMCZORDSJZJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Analogous Benzamides
Substituent Variations on the Benzamide Core
- Chlorine Substitution: Target Compound: Features a 2-chlorophenoxy group on the ethyl chain. N-(2-Aminoethyl)-4-chloro-N-(4-chlorophenyl)benzamide (): Dual chloro groups on the benzamide and aryl ring may improve Trypanosoma brucei inhibition but reduce solubility .
- 3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (): Hydroxy groups confer potent antioxidant activity (IC₅₀ = 22.8 μM for DPPH scavenging), surpassing ascorbic acid .
Modifications on the Ethylamine Chain
- Target Compound: 2-Chlorophenoxyethyl chain balances lipophilicity and steric bulk.
- N-(2-(1'-Piperidinyl)ethyl)-3-iodo-4-methoxybenzamide (): Piperidine substitution enhances sigma receptor affinity (Kd = 5.80 nM for DU-145 prostate cancer cells), critical for diagnostic imaging .
- N-(2-(Thiophen-3-yl)ethyl)-4-(piperazinyl)benzamide () : Thiophene and piperazine groups improve pharmacokinetics (48% yield) and dopamine receptor targeting .
Antimicrobial and Antiparasitic Effects
- Target Compound: Likely exhibits activity via hydrophobic interactions (chlorophenoxy group).
- 2-Azetidinone-Benzamide (Compound 4, ): Most potent antimicrobial agent in its series, attributed to the 3-chloro-2-(2-chlorophenyl)azetidinone moiety .
- Nitazoxanide () : Nitro-thiazole benzamide with broad antiparasitic effects; structural dissimilarity highlights the role of heterocyclic moieties in activity .
Anticancer and Receptor Targeting
- Sigma Receptor Ligands () : Benzamides with piperidinyl/iodo groups show high tumor uptake (e.g., [¹²⁵I]PIMBA) and inhibit prostate cancer colony formation .
- Thiophene-Piperazine Benzamides () : Moderate anticancer activity (48% yield) against MCF7 cells, suggesting chain flexibility impacts efficacy .
Antioxidant Activity
- 3,4,5-Trihydroxy Derivatives (): Superior radical scavenging (TEAC = 0.6) due to polyphenolic structure, unlike the target compound’s chloroaromatic design .
Physicochemical and Spectroscopic Properties
- Target Compound: Predicted logP ~3.5 (estimated from chlorophenoxy group).
- N-[2-(5-Methoxyindol-3-yl)ethyl]benzamide (): Fluorescence properties (λmax ~254 nm) due to indole moiety, absent in non-aromatic derivatives .
- Rip-D () : 2-Hydroxy group introduces intramolecular hydrogen bonding, altering NMR shifts (δ 10.2 ppm for OH) .
Structure-Activity Relationship (SAR) Trends
Chlorine Substitution : Enhances antimicrobial and antiparasitic activity but may reduce solubility.
Ethyl Chain Modifications : Bulky/heterocyclic groups (e.g., piperazine) improve receptor affinity and pharmacokinetics.
Hydroxy/Methoxy Groups : Increase antioxidant capacity and hydrogen-bonding interactions.
Q & A
Q. How is target selectivity validated against off-pathway kinases?
- Assays : Kinase profiling panels (e.g., Eurofins DiscoverX) screen at 1 μM concentration. Compounds with >50% inhibition for non-target kinases (e.g., ABL1) are redesigned .
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